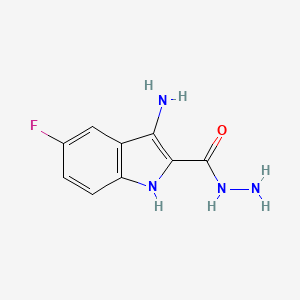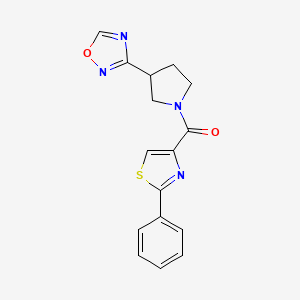
3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound you mentioned has a bromo group attached to the triazole ring, which may influence its reactivity and other properties.
Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the bromo group at the 3-position of the triazole ring could potentially influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions. They can act as ligands for transition metals, forming coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific structure. For instance, the presence of the bromo group could influence its polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
- 3-Bromo-1H-1,2,4-triazole serves as a ligand for transition metals, forming coordination complexes. These complexes have applications in catalysis, particularly in synthetic reactions involving acyl group transfer. The compound’s ability to accept and transfer acyl groups makes it a useful catalyst for ester synthesis .
- Antibacterial Activities : Some 1,2,4-triazole derivatives exhibit antibacterial properties, making them potential candidates for combating bacterial infections .
- Antifungal Activities : These compounds also demonstrate antifungal effects, which could be valuable in treating fungal diseases .
- Anticancer and Antitumor Properties : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines .
- Anti-inflammatory Effects : Certain triazole derivatives exhibit anti-inflammatory properties, which could be relevant for pharmaceutical applications .
- Antiviral Activities : The compound’s antiviral potential is an area of interest for researchers .
- Antioxidant Properties : 1,2,4-triazoles may also possess antioxidant activity .
- Antitubercular Activities : Some derivatives show promise in combating tuberculosis .
- Beyond biological contexts, 1,2,4-triazoles find use in industrial applications. These include dyes, acid indicators, and other chemical processes .
Coordination Complexes and Catalysis
Biological Activities
Industrial Applications
Synthetic Approaches
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes .
Mode of Action
It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
Given its potential role as a catalyst in the synthesis of esters, it may influence pathways involving esterification reactions .
Result of Action
Given its potential role as a catalyst in ester synthesis, it may facilitate the formation of ester bonds in biochemical reactions .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
The safety and hazards associated with a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific properties. Some triazole compounds are associated with certain hazard statements such as H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVXLDNAGGAXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)
![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)
![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)

![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)
